methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate is an organic compound that features a pyrazole ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde with ethyl 4-aminobenzoate under acidic conditions to form the intermediate product. This intermediate is then subjected to esterification using methanol and a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydropyrazoles .
Scientific Research Applications
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A compound with a similar pyrazole ring structure but different functional groups.
Methyl 3-(1-methyl-1H-pyrazol-4-yl)benzoate: Another ester derivative with a pyrazole ring.
4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 4-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C21H21N3O3/c1-24-14-19(13-23-24)16-5-3-15(4-6-16)11-12-22-20(25)17-7-9-18(10-8-17)21(26)27-2/h3-10,13-14H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
JZEWPGDOZXAOAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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